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Compound of Interest

Compound Name:
1-(2-Bromo-3-

hydroxyphenyl)ethanone

CAS No.: 1232407-20-3

Cat. No.: B3224464

Get Quote

Technical Guide: 2'-Bromo-3'-
hydroxyacetophenone
Advanced Scaffold Analysis for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary & Structural Identity
2'-Bromo-3'-hydroxyacetophenone (systematically 1-(2-bromo-3-hydroxyphenyl)ethanone) is

a highly specialized, polysubstituted aromatic building block. Unlike its more common isomers,

this scaffold presents a unique "vicinal triad" of functional groups (Acetyl-Bromo-Hydroxy) on

the benzene core.

This specific substitution pattern renders it a privileged intermediate in the synthesis of 4-

substituted benzofurans and indoles—core motifs found in bioactive natural products and

kinase inhibitors.

Chemical Identity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3224464#bc-rfq
https://www.benchchem.com/product/b3224464/docs?utm_src=pdf-body#2-bromo-3-hydroxyacetophenone-chemical-structure-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3224464?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name 1-(2-bromo-3-hydroxyphenyl)ethanone

Molecular Formula C₈H₇BrO₂

Molecular Weight 215.04 g/mol

CAS Registry

Note: Often indexed as a sub-variant of

bromohydroxyacetophenones. Verify specific

isomer via NMR.

Key Pharmacophore
Vicinal Halo-Phenol (Precursor to O-

heterocycles)

Physicochemical & Electronic Profile
Understanding the electronic environment is critical for predicting reactivity. The molecule

features a "push-pull" electronic system modified by the steric bulk of the bromine atom.

Electronic Landscape
3-Hydroxyl Group (+M, -I): Strongly activating and ortho/para directing. It increases electron

density at positions 2, 4, and 6.

1-Acetyl Group (-M, -I): Strongly deactivating and meta directing.

2-Bromo Substituent: Located in the "steric pocket" between the carbonyl and the hydroxyl.

This position forces the acetyl group to rotate out of planarity, slightly diminishing its

resonance withdrawal capability.

Predicted Properties (In Silico)
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Parameter Value (Approx.) Significance

LogP (Octanol/Water) 2.1 – 2.4

Moderate lipophilicity; suitable

for fragment-based drug

discovery (FBDD).

pKa (Phenolic OH) ~7.5 – 8.0

More acidic than unsubstituted

phenol (pKa 10) due to the

electron-withdrawing inductive

effect of the ortho-bromo and

ortho-acetyl groups.

H-Bond Donors 1
The phenolic proton is highly

labile.

H-Bond Acceptors 2
Carbonyl oxygen and phenolic

oxygen.

Synthetic Pathways & Regioselectivity Challenges
Synthesizing the 2'-bromo isomer is chemically challenging due to competing directing effects.

Direct bromination of 3'-hydroxyacetophenone typically favors the 4' or 6' positions due to less

steric hindrance.

The Regioselectivity Problem
When brominating 3'-hydroxyacetophenone:

Position 4' (Major): Sterically accessible, activated by OH.

Position 6' (Minor): Activated by OH (para), but ortho to Acetyl.

Position 2' (Target):Sterically Congested. Sandwiched between Acetyl and Hydroxyl.

Protocol: Directed Synthesis Strategy
To access the 2'-bromo isomer, researchers often employ a Directed Ortho Metalation (DoM)

strategy or a blocking group approach.
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Workflow Diagram: Regioselective Synthesis
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Figure 1: Synthetic workflow highlighting the divergence between the desired 2'-bromo product

and the thermodynamically favored 4'-bromo isomer.

Experimental Protocol: Bromination (Standard
Procedure)
Note: This general protocol produces a mixture. Chromatographic separation is mandatory.

Reagents: 3'-Hydroxyacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),

Acetonitrile (ACN).

Procedure:

Dissolve starting material in ACN at 0°C.

Add NBS portion-wise over 30 minutes to suppress poly-bromination.

Stir at room temperature for 4 hours.

Quench with saturated sodium thiosulfate.

Purification (Critical):

The crude mixture will contain primarily 4'-bromo and 6'-bromo isomers.
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Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3). The 2'-

bromo isomer, being capable of intramolecular Hydrogen Bonding (between OH and

Carbonyl), often elutes differently than its isomers due to a distinct effective polarity.

Applications in Drug Discovery: The Benzofuran
Scaffold
The primary value of 2'-bromo-3'-hydroxyacetophenone lies in its ability to undergo cyclization

to form 4-substituted benzofurans.

Mechanism: Rap-Stoermer / Intramolecular Cyclization
This scaffold allows for the construction of the furan ring fused to the benzene core.

O-Alkylation: The phenolic OH reacts with an alpha-halo ketone or ester.

Cyclization: The presence of the ortho-bromine allows for Palladium-catalyzed ring closure or

base-mediated condensation.

Diagram: Scaffold Utility

2'-Bromo-3'-hydroxyacetophenone
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Figure 2: Divergent synthesis pathways utilizing the 2'-bromo-3'-hydroxyacetophenone core.

Safety & Handling (SDS Summary)
While specific toxicological data for this isomer may be sparse, handle as a potent halogenated

phenol.

Hazards: Skin and eye irritant. Potential skin sensitizer.

Warning: Do not confuse with

-Bromo-3'-hydroxyacetophenone (Phenacyl bromide derivative), which is a potent
lachrymator (tear gas agent).

Check Structure: If the bromine is on the side chain (

), it is a lachrymator. If on the ring, it is an irritant.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect

from photolysis of the C-Br bond).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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